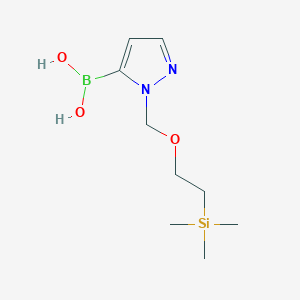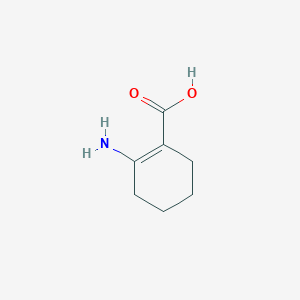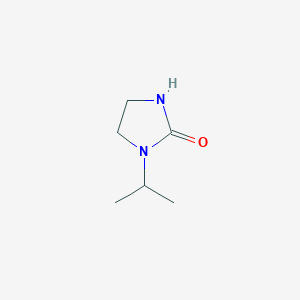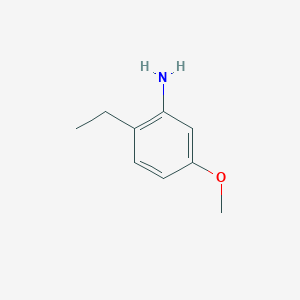
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid" is a boronic acid derivative with a pyrazole ring and a trimethylsilyl group. Boronic acids are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Synthesis Analysis
The synthesis of pyrazoleboronic acids typically involves the lithiation of bromopyrazoles followed by a silylation or germylation step, and subsequent boronation to introduce the boronic acid functionality . The presence of a trimethylsilyl group suggests that a silylation step was involved in the synthesis of the compound . The synthesis of similar compounds, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been improved by isolating the corresponding lithium hydroxy ate complex, which demonstrates high yield and bench stability, indicating that such intermediates could be useful in the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom bonded to two hydroxyl groups and an organic moiety. In the case of pyrazoleboronic acids, the boronic acid group is attached to the pyrazole ring. The X-ray crystal structure of related compounds, such as 2-ethoxy-3-pyridylboronic acid, has shown intramolecular and intermolecular bonding involving the boronic acid group, which could be indicative of the bonding patterns in the compound being analyzed .
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or heteroaryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The trimethylsilyl group in the compound may also undergo reactions, such as desilylation, under certain conditions, which can be useful in further synthetic transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid" are not detailed in the provided papers, boronic acids generally exhibit properties such as moderate stability in air, solubility in organic solvents, and the ability to form reversible covalent bonds with diols. The presence of the trimethylsilyl group likely affects the compound's volatility and hydrophobicity .
Applications De Recherche Scientifique
Protecting Group in Lithiation Reactions : Fugina, Holzer, and Wasicky (1992) demonstrated that the [(2-(trimethylsilyl)ethoxy)methyl] function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. This suggests its utility in facilitating selective chemical reactions in organic synthesis (Fugina, Holzer, & Wasicky, 1992).
Intermediate in Synthesis of Biologically Active Compounds : Zhang Yu-jua (2013) noted the importance of 1-alkyl-pyrazole acid as an intermediate in synthesizing many biologically active compounds. This positions the compound as a crucial building block in the synthesis of various chemicals (Zhang Yu-jua, 2013).
Application in Suzuki Couplings : Peter R. Mullens (2009) described an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its application in Suzuki couplings. This indicates the compound's utility in facilitating cross-coupling reactions, which are vital in pharmaceutical and materials chemistry (Mullens, 2009).
Synthesis and Structural Characterization : Durka et al. (2015) conducted a study on the synthesis and structural characterization of silylated or germylated pyrazoleboronic acids. This research contributes to understanding the structural aspects of such compounds, which is essential for their application in various chemical reactions (Durka et al., 2015).
Computational Study for Synthesis : Mabrouk et al. (2020) developed a computational study for the synthesis reaction of new pyrazolyl α-amino esters derivatives. Such computational studies are crucial for predicting reaction outcomes and optimizing synthesis pathways (Mabrouk et al., 2020).
Eco-friendly Synthesis Strategy : Additionally, Mabrouk et al.'s (2020) research encouraged the establishment of an economical synthesis strategy for these products, highlighting the importance of sustainable and cost-effective methods in chemical synthesis (Mabrouk et al., 2020).
NMR Study of Degradation : Bolognese et al. (2009) conducted an NMR study on the degradation of bortezomib, a boronic acid derivative, under clinical use conditions. This kind of study is essential for understanding the stability and shelf life of boronic acid-based drugs (Bolognese et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell .
Propriétés
IUPAC Name |
[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3Si/c1-16(2,3)7-6-15-8-12-9(10(13)14)4-5-11-12/h4-5,13-14H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDFWLZMMDKEDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1COCC[Si](C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619230 |
Source


|
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid | |
CAS RN |
188978-71-4 |
Source


|
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)











